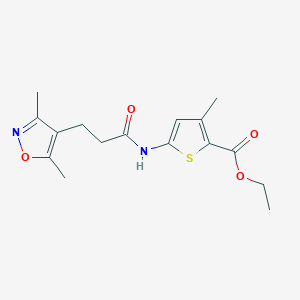

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate

Description

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ester group at position 2, and a propanamido linker at position 5 connected to a 3,5-dimethylisoxazole moiety. This structure combines electron-rich (thiophene) and electron-deficient (isoxazole) heterocycles, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

ethyl 5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-5-21-16(20)15-9(2)8-14(23-15)17-13(19)7-6-12-10(3)18-22-11(12)4/h8H,5-7H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQNDGDZKPBYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)CCC2=C(ON=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(3-(3,5-dimethylisoxazol-4-yl)propanamido)-3-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a unique structure combining an isoxazole ring and a thiophene moiety, which may confer various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.41 g/mol. The compound's structure includes:

- Isoxazole ring : Known for its role in various biological activities.

- Thiophene moiety : Often associated with enhanced binding interactions in biological systems.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors. The isoxazole ring may act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups. Additionally, the thiophene ring could enhance binding affinity by interacting with hydrophobic pockets in proteins.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Compounds containing isoxazole and thiophene rings have shown efficacy against various bacteria and fungi. For instance, studies have indicated that derivatives can inhibit Gram-positive bacteria effectively .

- Anti-inflammatory Properties : The presence of the isoxazole moiety has been linked to anti-inflammatory effects in several studies, suggesting potential applications in treating inflammatory diseases .

- Anticancer Potential : Some derivatives have been explored for their anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study: Anti-inflammatory Effects

In another research study focusing on anti-inflammatory activity, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The results showed a marked decrease in cytokine levels, indicating a promising avenue for treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic cores, substituents, and biological relevance. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Thiazole-based analogs (e.g., PF 43(1) compounds) exhibit distinct hydrogen-bonding capabilities due to thiazole’s nitrogen and sulfur atoms, which may favor interactions with biological targets over isoxazole .

Synthetic Accessibility :

- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate is synthesized via acetylation under BF₃ catalysis , while the target compound likely requires a multi-step sequence involving isoxazole-propanamido coupling.

Biological Relevance :

- Thiazole- and isoxazole-containing compounds are prevalent in medicinal chemistry due to their protease inhibitory and antimicrobial activities. The absence of ureido groups in the target compound (compared to PF 43(1) derivatives) may reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.